molecular formula C11H12N2O3S2 B12218903 (3,5,6-Trimethyl-4-oxo-3,4-dihydro-thieno[2,3-d] pyrimidin-2-ylsulfanyl)-acetic acid

(3,5,6-Trimethyl-4-oxo-3,4-dihydro-thieno[2,3-d] pyrimidin-2-ylsulfanyl)-acetic acid

Cat. No.: B12218903
M. Wt: 284.4 g/mol
InChI Key: NMWYXWJETYBZRK-UHFFFAOYSA-N
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Description

(3,5,6-Trimethyl-4-oxo-3,4-dihydro-thieno[2,3-d] pyrimidin-2-ylsulfanyl)-acetic acid is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5,6-Trimethyl-4-oxo-3,4-dihydro-thieno[2,3-d] pyrimidin-2-ylsulfanyl)-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and ethyl acetoacetate, under acidic conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

    Acetylation: The final step involves the acetylation of the intermediate compound to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,5,6-Trimethyl-4-oxo-3,4-dihydro-thieno[2,3-d] pyrimidin-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiol reagents, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidines.

Scientific Research Applications

(3,5,6-Trimethyl-4-oxo-3,4-dihydro-thieno[2,3-d] pyrimidin-2-ylsulfanyl)-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,5,6-Trimethyl-4-oxo-3,4-dihydro-thieno[2,3-d] pyrimidin-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3,5,6-Trimethyl-4-oxo-3,4-dihydro-thieno[2,3-d] pyrimidin-2-ylsulfanyl)-propionic acid
  • (3,5,6-Trimethyl-4-oxo-3,4-dihydro-thieno[2,3-d] pyrimidin-2-ylsulfanyl)-butyric acid

Uniqueness

(3,5,6-Trimethyl-4-oxo-3,4-dihydro-thieno[2,3-d] pyrimidin-2-ylsulfanyl)-acetic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12N2O3S2

Molecular Weight

284.4 g/mol

IUPAC Name

2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C11H12N2O3S2/c1-5-6(2)18-9-8(5)10(16)13(3)11(12-9)17-4-7(14)15/h4H2,1-3H3,(H,14,15)

InChI Key

NMWYXWJETYBZRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)O)C)C

Origin of Product

United States

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